molecular formula C16H12Cl2FN3OS2 B3410500 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-67-0

2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B3410500
CAS No.: 897480-67-0
M. Wt: 416.3 g/mol
InChI Key: NQFTULUNXKZDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that incorporates a benzothiazole core, a piperazine ring, and a dichlorothiophene moiety

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the thiophene and piperazine families, both of which have been associated with a wide range of biological activities . .

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural similarity to other thiophene and piperazine derivatives, it may interact with its targets in a similar manner. For example, piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors. .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Thiophene and piperazine derivatives have been associated with a variety of biochemical pathways, including neurotransmitter signaling and inflammatory response pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other thiophene and piperazine derivatives, it may have similar effects. For example, some piperazine derivatives have been shown to have anti-inflammatory and analgesic effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.

    Incorporation of the Dichlorothiophene Moiety: The dichlorothiophene moiety is introduced via acylation reactions using 2,5-dichlorothiophene-3-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the dichlorothiophene moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole
  • 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Uniqueness

2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. This fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN3OS2/c17-12-8-9(14(18)25-12)15(23)21-4-6-22(7-5-21)16-20-13-10(19)2-1-3-11(13)24-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFTULUNXKZDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Reactant of Route 5
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.